2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted at the 2-position with an azepane (7-membered nitrogen-containing ring) and at the 4-position with a methyl group. The pyrimidine is linked via an ether oxygen to an acetamide moiety, which is further connected to a 2-ethoxyphenyl group. The molecular formula is C₂₀H₂₆N₄O₃ (MW: 370.45 g/mol), as reported in . Its structural uniqueness lies in the combination of azepane, methylpyrimidine, and ethoxyphenyl substituents, which may influence solubility, bioavailability, and target binding compared to analogs.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-27-18-11-7-6-10-17(18)23-19(26)15-28-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIISFLBGVWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the butyl group and the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations in Acetamide Substituents
Compounds with modified aryl groups on the acetamide nitrogen demonstrate how substituent position and electronic effects alter properties:
Key Observations :
Pyrimidine Core Modifications
Variations in the pyrimidine substituents and heterocyclic attachments significantly impact molecular interactions:
Key Observations :
Physicochemical and Structural Data
- Melting Points : Analogs in (e.g., 7b , m.p. 271–272°C) highlight how bulky substituents (e.g., trimethylpyrrolopyridazine) increase thermal stability .
- Crystallography : The target compound’s analog in shows a dihedral angle of 91.9° between aromatic rings, suggesting orthogonal orientation that may reduce π-stacking .
- Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., thiol-displacement in ) or condensation reactions () .
Research Implications
- Bioactivity : While direct biological data for the target compound is unavailable, structural analogs in and demonstrate that pyrimidine-acetamide hybrids often target enzymes or receptors (e.g., kinase inhibition) .
- ADMET Properties : The ethoxy group in the target compound may enhance membrane permeability but could pose metabolic challenges (e.g., cytochrome P450 oxidation) compared to methoxy or hydroxylated analogs .
Biological Activity
2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure that includes an azepane ring, a methylpyrimidine moiety, and an acetamide group. Its unique structural features suggest potential biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C21H28N4O3
- Molecular Weight : 370.453 g/mol
- Key Functional Groups : Ether linkage, acetamide moiety, azepane ring
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize the key findings from various studies.
Antimicrobial Activity
Research has shown that compounds with similar structures often exhibit antimicrobial properties. The acetamide scaffold is known to enhance the activity against various bacterial strains. For instance:
- Gram-positive bacteria : Compounds containing azepane and pyrimidine structures have demonstrated moderate to strong activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : The presence of specific substituents on the phenyl group can enhance activity against E. coli and Pseudomonas aeruginosa.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Moderate against S. aureus | |
| 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(3-methoxyphenyl)acetamide | Strong against E. coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Mechanism of Action : It is believed to inhibit specific signaling pathways involved in cancer cell proliferation, possibly through the modulation of kinase activity.
- Cell Lines Tested : Studies have included various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | |
| HeLa | 10 | |
| A549 | 20 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Azepane Ring : Essential for maintaining structural integrity and enhancing binding affinity to biological targets.
- Pyrimidine Moiety : Contributes to the electronic properties that influence biological interactions.
- Ethoxy Substitution : Modifies solubility and bioavailability, impacting overall efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
-
Case Study on Antimicrobial Efficacy
- A study conducted on a series of acetamide derivatives found that introducing an azepane ring significantly increased activity against resistant bacterial strains, demonstrating the importance of structural modifications in drug design.
-
Case Study on Cancer Cell Proliferation
- In vitro experiments showed that this compound inhibited proliferation in MCF-7 cells by inducing apoptosis, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
